Bromocriptine-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H40BrN5O5 |

|---|---|

Molecular Weight |

658.6 g/mol |

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuterio(113C)methyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1/i5+1D3 |

InChI Key |

OZVBMTJYIDMWIL-ZCKMBJTMSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N[C@]5(C(=O)N6[C@H](C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O |

Origin of Product |

United States |

Foundational & Exploratory

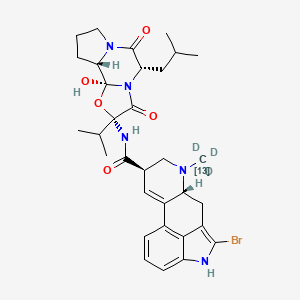

Bromocriptine-13C,d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of Bromocriptine-13C,d3, an isotopically labeled form of the dopamine agonist Bromocriptine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Identity and Properties

This compound is a synthetic, isotopically labeled version of Bromocriptine, a semisynthetic ergot alkaloid derivative.[1] The labeling with one Carbon-13 atom and three deuterium atoms on the N-methyl group results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. This makes it an ideal internal standard for pharmacokinetic and metabolic studies.

Chemical Structure

Systematic Name: (6aR,9R)-5-bromo-N-((2R,5S,10aS,10bS)-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-(methyl-13C-d3)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[2][3][4]

Synonyms: CB-154-¹³C-d₃[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₃₁¹³CH₃₇D₃BrN₅O₅ | [2][3][5][6] |

| Molecular Weight | 658.6 g/mol | [2][3][5] |

| CAS Number | Not Assigned | [4][6][7] |

| Appearance | Solid | [3][5] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [3][5] |

| Solubility | Soluble in Chloroform | [3] |

| Storage Conditions | -20°C | [3] |

| Stability | ≥ 4 years (at -20°C) | [3] |

Biological Activity and Mechanism of Action

The biological activity of this compound is identical to that of unlabeled Bromocriptine. It primarily functions as a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[8] Its utility spans the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[3][8][9]

Receptor Binding Profile

Bromocriptine exhibits a distinct binding affinity for various monoaminergic receptors. The affinity constants (Ki) highlight its selectivity, primarily for the D2 subfamily of dopamine receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Dopamine D1 | 1,659 | [3][10][11] |

| Dopamine D2 | 12.2 | [3][10][11] |

| Dopamine D3 | 12.2 | [3][10][11] |

| Dopamine D4 | 59.7 | [3][10][11] |

| Dopamine D5 | 1,691 | [3][10][11] |

| Serotonin 5-HT₁A | 12.9 | [3][10] |

| Serotonin 5-HT₁D | 10.7 | [3][10] |

| α₁-Adrenergic Receptors | 1.12 - 4.17 | [3][10] |

Signaling Pathways

Bromocriptine's therapeutic and side effects are mediated through complex intracellular signaling cascades.

-

Dopamine D2 Receptor-Mediated Signaling: As a G-protein coupled receptor (GPCR) agonist, Bromocriptine binding to D2 receptors (which are coupled to Gi proteins) initiates a cascade that inhibits adenylyl cyclase. This leads to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of calcium channels and the MAPK/ERK pathway, ultimately inhibiting prolactin gene expression and release.[12]

-

Neuroprotective Signaling: Recent studies have uncovered a novel cytoprotective mechanism of Bromocriptine that is independent of dopamine receptor activation. It involves the activation of the PI3K/Akt pathway, which promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant response element (ARE), upregulating the expression of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), thereby shielding cells from oxidative damage.[13]

Experimental Protocols and Applications

This compound is primarily intended for use as an internal standard for the quantification of Bromocriptine in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

General Protocol for Quantification by LC-MS/MS

Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary to the manufacturer. However, a general workflow for its use in a research setting is described below.

Objective: To quantify the concentration of Bromocriptine in a plasma sample.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known concentration of this compound (e.g., 10 ng/mL) in a suitable solvent. This serves as the internal standard (IS).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Bromocriptine and this compound. The mass difference (+4 Da for the IS) allows for their distinct detection.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled Bromocriptine spiked into a blank matrix, with a constant concentration of the IS.

-

Calculate the peak area ratio of the analyte (Bromocriptine) to the IS (this compound).

-

Determine the concentration of Bromocriptine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Bromocriptine. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for mass spectrometry-based bioanalytical methods. Understanding the underlying biological mechanisms of its unlabeled counterpart, from classical D2 receptor signaling to novel cytoprotective pathways, provides a crucial context for the interpretation of data generated using this stable isotope-labeled standard.

References

- 1. Bromocriptine - Wikipedia [en.wikipedia.org]

- 2. theclinivex.com [theclinivex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Bromocriptine-13C-d3 - Cayman Chemical [bioscience.co.uk]

- 6. Bromocriptine-13C-d3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. vivanls.com [vivanls.com]

- 8. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bromocriptine-13C,d3 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bromocriptine-13C,d3, a critical tool for researchers in pharmacology and drug development. It details commercially available sources, technical specifications, and comprehensive experimental protocols for its application as an internal standard in quantitative analyses. Furthermore, this guide elucidates the key signaling pathways influenced by bromocriptine.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The isotopically labeled form serves as an ideal internal standard for quantification of bromocriptine in various biological matrices using mass spectrometry-based methods.[1][2] Below is a summary of product specifications from prominent vendors.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | Storage |

| Cayman Chemical | 26669 | ≥98% | ≥99% deuterated forms (d1-d3) | Crystalline Solid | -20°C |

| Szabo-Scandic | 26669-1 | Not specified | Not specified | Not specified | Not specified |

| Simson Pharma Limited | B610002 | Certificate of Analysis provided | Not specified | Custom Synthesis | Not specified |

| VIVAN Life Sciences | VLCS-01167 | Certificate of Analysis provided | Not specified | Not specified | Not specified |

| Clinivex | Not specified | Not specified | Not specified | Not specified | Not specified |

Mechanism of Action and Signaling Pathways

Bromocriptine is a potent dopamine D2 receptor agonist.[3][4] Its therapeutic and physiological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by bromocriptine binding to the D2 receptor has significant implications in various physiological processes, including the regulation of prolactin secretion and motor control.

Dopamine D2 Receptor Signaling Pathway

Upon binding of bromocriptine, the D2 receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular events. The alpha subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can modulate the activity of other effectors, such as ion channels.

Experimental Protocols: Quantification of Bromocriptine using LC-MS/MS

The following is a detailed protocol for the quantification of bromocriptine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established and validated procedures.[5][6]

Materials and Reagents

-

Bromocriptine analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[5]

Preparation of Stock and Working Solutions

-

Bromocriptine Stock Solution (1 mg/mL): Accurately weigh and dissolve bromocriptine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the bromocriptine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition the SPE cartridges with methanol followed by water.

-

Loading: To 1 mL of plasma sample, add the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol containing 5% formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters ACQUITY)[7] |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of bromocriptine from matrix components. A typical gradient might start at 25% B, ramp to 95% B, hold, and then re-equilibrate.[5] |

| Flow Rate | 0.25 mL/min[5] |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bromocriptine: 654.1 -> 310.2 (Quantifier), 656.1 -> 310.2 (Qualifier) This compound: 658.6 -> 314.2 (Quantifier) |

Note: The specific MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of bromocriptine to this compound against the concentration of the calibration standards.

-

Determine the concentration of bromocriptine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

This technical guide provides a foundational understanding of this compound and its application in a laboratory setting. For specific research applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheets and follow good laboratory practices when handling chemical reagents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bromocriptine-13C-d3 (26669-1) | Szabo-Scandic [szabo-scandic.com]

- 3. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

Technical Guide: Certificate of Analysis for Bromocriptine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the isotopically labeled compound, Bromocriptine-13C,d3. This internal standard is crucial for the accurate quantification of bromocriptine in various biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, as compiled from manufacturer specifications.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃₁[¹³C]H₃₇D₃BrN₅O₅ |

| Molecular Weight | 658.6 g/mol |

| Appearance | Solid |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

Table 2: Quality Control Specifications

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for bromocriptine and its isotopically labeled analogues.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer such as 20 mM ammonium acetate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 300 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent like methanol or acetonitrile and diluted to an appropriate concentration for analysis.

-

Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by determining the area of the main peak as a percentage of the total peak area.

Determination of Isotopic Enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed to confirm the isotopic enrichment of this compound.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Chromatography: A C18 reverse-phase column is used for separation before introduction to the mass spectrometer.[1]

-

Sample Preparation: The sample is prepared in a similar manner to the HPLC analysis, ensuring a concentration suitable for mass spectrometric detection.

-

Procedure: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both the labeled (this compound) and unlabeled (Bromocriptine) compounds. The isotopic enrichment is determined by comparing the ion intensity of the labeled compound to any residual unlabeled compound. The analysis of the isotopic distribution pattern allows for the confirmation of the d1, d2, and d3 forms.

Visualizations

Experimental Workflow for Quantification of Bromocriptine

The following diagram illustrates a typical experimental workflow for the quantification of Bromocriptine in a biological sample using this compound as an internal standard.

Bromocriptine Signaling Pathway

This diagram depicts the primary signaling pathway of Bromocriptine as a dopamine D2 receptor agonist.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Bromocriptine-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Bromocriptine-13C,d3, an isotopically labeled analog of Bromocriptine. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical studies.

Introduction to Bromocriptine and its Labeled Analog

Bromocriptine is a semisynthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[1] It is clinically used in the management of Parkinson's disease, hyperprolactinemia-associated dysfunctions, and acromegaly.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the drug substance by mass spectrometry. This compound is designed for this purpose, where one carbon atom is replaced by its heavier isotope, Carbon-13, and three hydrogen atoms are substituted with deuterium.[2] This mass shift allows for its differentiation from the unlabeled drug in biological matrices.

Isotopic Purity of this compound

The isotopic purity of a labeled internal standard is a critical parameter that ensures the accuracy of quantitative analyses. It refers to the percentage of the molecule that contains the desired number of heavy isotopes.

Table 1: Isotopic Purity of this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | Cayman Chemical[2], Szabo-Scandic[3] |

The determination of isotopic enrichment is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

2.1.1. Mass Spectrometry (MS)

Mass spectrometry is a primary technique for assessing isotopic purity by analyzing the mass-to-charge ratio of the labeled compound and its isotopologues.[4]

-

Objective: To determine the relative abundance of this compound and its isotopologues.

-

Instrumentation: High-resolution mass spectrometers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are often employed for their high mass accuracy and resolution.[6]

-

Methodology:

-

A solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

The instrument is operated in a high-resolution full-scan mode to acquire the mass spectrum of the molecular ion cluster.

-

The acquired spectrum is analyzed to determine the relative intensities of the peaks corresponding to the desired labeled molecule (M+4) and other isotopologues.

-

The isotopic purity is calculated based on the relative abundances of the different isotopic species. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[4][7]

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy can be a powerful tool for confirming the position and extent of ¹³C labeling.[5]

-

Objective: To confirm the specific location of the ¹³C label within the Bromocriptine molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Methodology:

-

A solution of this compound is prepared in a suitable deuterated solvent.

-

A ¹³C NMR spectrum is acquired.

-

The chemical shift and intensity of the signal corresponding to the ¹³C-labeled carbon are compared to the spectrum of an unlabeled bromocriptine standard. A significant enhancement in the signal intensity at the expected chemical shift confirms the position of the label.

-

Stability of this compound

The stability of the labeled internal standard under various storage and experimental conditions is crucial for reliable and reproducible analytical results.

Table 2: Stability of this compound

| Condition | Duration | Result | Source |

| Storage at -20°C | ≥ 4 years | Stable | Cayman Chemical[2] |

Forced degradation studies on Bromocriptine Mesylate have shown that it is susceptible to:

-

Alkaline Hydrolysis: Significant degradation occurs in alkaline conditions.[8][9] In 0.1 N NaOH at 80°C for 5 minutes, the amount of the drug decreased to 9%.[8]

-

Photolysis: The drug degrades when exposed to sunlight.[8][9] Exposure of a bromocriptine solution to sunlight for 8 hours resulted in only 28% recovery.[8]

-

Oxidation: Degradation is observed in the presence of oxidizing agents like hydrogen peroxide.[8]

-

Acidic and Neutral Hydrolysis: The drug shows some degradation under acidic and neutral hydrolytic conditions.[8]

-

Thermal Stress: The solid form of the drug is relatively stable to heat, while the solution shows more significant degradation at elevated temperatures.[8]

The primary degradation product identified under several stress conditions is 2-bromo-α-ergocriptinine, an epimer of bromocriptine.[8]

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound.

-

Objective: To develop a chromatographic method that can separate the intact drug from its potential degradation products, thus allowing for the accurate quantification of the drug over time.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.[8][9][10]

-

Methodology:

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d.), is suitable.[8][10]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 20 mM sodium acetate, pH 5) is commonly used.[8][9][10]

-

Detection: UV detection at a wavelength of 300 nm is appropriate.[8][9]

-

-

Forced Degradation Study:

-

Subject solutions of this compound to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Validation:

-

Validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is suitable for its intended purpose.[8][9][10] The peak purity of the drug should be assessed using a PDA detector to confirm that the chromatographic peak is not co-eluting with any degradation products.[8]

-

-

Visualizations

Bromocriptine primarily acts as a dopamine D2 receptor agonist.[11] The activation of D2 receptors, which are G-protein coupled receptors, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and a reduction in calcium influx. This ultimately inhibits the release of prolactin from pituitary lactotrophs.[11]

References

- 1. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Bromocriptine-13C-d3 (26669-1) | Szabo-Scandic [szabo-scandic.com]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 9. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Applications of Isotopically Labeled Bromocriptine in Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the applications of isotopically labeled bromocriptine in pharmacological research. Bromocriptine, a potent dopamine D2 receptor agonist, is utilized in the treatment of various disorders, including hyperprolactinemia, Parkinson's disease, and type 2 diabetes.[1][2] The use of isotopic labeling, employing both radioactive and stable isotopes, has been instrumental in elucidating its mechanism of action, pharmacokinetic profile, and metabolic fate. This document details the use of isotopically labeled bromocriptine in receptor binding assays, pharmacokinetic and metabolism studies, and in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Bromocriptine and Isotopic Labeling

Bromocriptine is a semi-synthetic ergot alkaloid that exhibits high affinity and selectivity for the dopamine D2 receptor, acting as an agonist.[2] Its therapeutic effects are primarily mediated through the stimulation of these receptors in the central nervous system and peripherally.[1][3] In the brain, it modulates dopaminergic pathways involved in motor control and hormone secretion.[1][3]

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. These isotopes can be radioactive (e.g., Tritium [³H], Carbon-14 [¹⁴C], Carbon-11 [¹¹C], Iodine-123 [¹²³I]) or stable (e.g., Deuterium [²H], Carbon-13 [¹³C], Nitrogen-15 [¹⁵N]). This substitution allows researchers to trace the molecule through biological systems without altering its chemical properties. In pharmacology, this technique is invaluable for quantifying drug-receptor interactions, defining pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME), and identifying metabolic pathways.

Dopamine D2 Receptor Signaling Pathway

Bromocriptine exerts its effects by binding to and activating dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various cellular processes, including neurotransmission and hormone release.

Applications in Pharmacology

Receptor Binding Assays

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a drug and its receptor. Using isotopically labeled bromocriptine, or a competing radioligand, allows for the determination of key binding parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax).

Quantitative Data: Bromocriptine Binding Affinities

| Radioligand | Receptor | Tissue/Cell Line | Ki (nM) | Reference |

| Bromocriptine | Dopamine D2 | CHO cells | pKi = 8.05 ± 0.2 | [4] |

| Bromocriptine | Dopamine D2 (High Affinity) | Dimeric D2R models | - | [5] |

| Bromocriptine | Dopamine D2 (Low Affinity) | Dimeric D2R models | - | [5] |

Experimental Protocol: [³H]-Spiperone Competition Binding Assay for Dopamine D2 Receptors

This protocol is a representative method for determining the binding affinity of unlabeled bromocriptine by its ability to compete with a known D2 receptor radioligand, [³H]-spiperone.

-

Membrane Preparation:

-

Homogenize rat striatal tissue or cultured cells expressing D2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled haloperidol (for non-specific binding).

-

50 µL of varying concentrations of unlabeled bromocriptine (e.g., 0.01 nM to 10 µM).

-

50 µL of [³H]-spiperone at a final concentration of ~0.5 nM.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

-

Determine the IC50 value (the concentration of bromocriptine that inhibits 50% of [³H]-spiperone binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-spiperone and Kd is its dissociation constant for the D2 receptor.

-

Pharmacokinetic (ADME) Studies

Isotopically labeled bromocriptine, particularly with ¹⁴C, is essential for conducting detailed ADME studies. These studies provide critical information on how the drug is absorbed, distributed throughout the body, metabolized, and excreted.

Quantitative Data: Pharmacokinetic Parameters of [¹⁴C]-Bromocriptine in Rats [6]

| Parameter | Oral Administration | Intravenous Administration |

| Dose | 10 mg/kg | 1 mg/kg |

| Absorption | Rapid, but incomplete (32-40%) | N/A |

| Bioavailability | ~6% | 100% |

| Distribution | Preferential distribution into tissues | Preferential distribution into tissues |

| Metabolism | Extensive first-pass metabolism | Primarily hepatic |

| Elimination | Almost exclusively via biliary excretion into feces | Almost exclusively via biliary excretion into feces |

Quantitative Data: Pharmacokinetic Parameters of Bromocriptine in Humans

| Formulation | Tmax (hours) | Elimination Half-life (hours) | Reference |

| Oral Tablet | ~2.5 ± 2 | ~4.85 | [3] |

| Long-acting i.m. injection | 2 | 16 days | [7] |

Experimental Protocol: Pharmacokinetic Study of [¹⁴C]-Bromocriptine in Rats

This protocol is a representative method for assessing the pharmacokinetic profile of bromocriptine.

-

Animal Dosing:

-

Administer a single oral or intravenous dose of [¹⁴C]-bromocriptine to male Sprague-Dawley rats.

-

House the animals in metabolic cages to allow for the separate collection of urine and feces.

-

-

Sample Collection:

-

Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).

-

-

Sample Processing:

-

Centrifuge blood samples to obtain plasma.

-

Homogenize fecal samples.

-

-

Quantification of Total Radioactivity:

-

Measure the radioactivity in plasma, urine, and fecal homogenates using a liquid scintillation counter.

-

For tissue distribution, euthanize animals at selected time points, dissect tissues of interest, and measure radioactivity.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) using appropriate software.

-

Metabolic Profiling

Identifying the metabolic fate of a drug is crucial for understanding its efficacy and potential toxicity. The use of isotopically labeled bromocriptine facilitates the detection and structural elucidation of its metabolites. Studies have shown that bromocriptine undergoes significant metabolism, forming hydroxylated derivatives that may also be pharmacologically active.[8]

Experimental Protocol: In Vitro Metabolic Profiling of [¹⁴C]-Bromocriptine

This protocol outlines a general procedure for identifying metabolites using liver microsomes.

-

Incubation:

-

Incubate [¹⁴C]-bromocriptine (e.g., 10 µM) with rat or human liver microsomes in a buffer containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C for a specified time (e.g., 60 minutes).

-

Include control incubations without the NADPH-generating system to account for non-enzymatic degradation.

-

-

Extraction:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to precipitate proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

-

-

Analysis by HPLC with Radiometric Detection and Mass Spectrometry (LC-MS):

-

Inject the reconstituted sample into an HPLC system coupled to a radiodetector and a mass spectrometer.

-

The radiodetector will identify peaks corresponding to the parent drug and its metabolites.

-

The mass spectrometer will provide mass-to-charge (m/z) ratios and fragmentation patterns for these peaks, enabling structural elucidation of the metabolites.[6]

-

In Vivo Imaging: PET and SPECT

PET and SPECT are powerful non-invasive imaging techniques that allow for the visualization and quantification of physiological processes at the molecular level. By labeling bromocriptine or a related analog with a positron-emitting (e.g., ¹¹C) or gamma-emitting (e.g., ¹²³I) radionuclide, it is possible to image the distribution and density of dopamine D2 receptors in the living brain.

Representative Protocol: Synthesis of a [¹¹C]-Labeled PET Radiotracer for D2 Receptors

-

[¹¹C] Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

-

[¹¹C] Methylation Agent Synthesis: Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using an automated synthesis module.

-

Radiolabeling: React the desmethyl-precursor of the D2 ligand with the [¹¹C]methylation agent in a suitable solvent (e.g., DMF) at an elevated temperature.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC.

-

Formulation: Formulate the collected radioactive fraction in a sterile solution for injection.

Representative Protocol: In Vivo SPECT Imaging with a [¹²³I]-Labeled D2 Receptor Ligand

This is a generalized protocol for SPECT imaging that can be adapted for a suitable radioiodinated bromocriptine derivative.

-

Radiotracer Administration: Administer a bolus injection of the [¹²³I]-labeled D2 receptor ligand to the subject (e.g., a healthy volunteer or a patient with Parkinson's disease).

-

Image Acquisition: Acquire dynamic SPECT scans over a period of several hours using a gamma camera.

-

Image Reconstruction and Analysis:

-

Reconstruct the acquired data to generate transverse, sagittal, and coronal images of the brain.

-

Define regions of interest (ROIs) over brain areas rich in D2 receptors (e.g., striatum) and a reference region with low receptor density (e.g., cerebellum).

-

Calculate the specific-to-nonspecific binding ratio to quantify receptor availability.

-

Conclusion

The application of isotopically labeled bromocriptine has been pivotal in advancing our understanding of its pharmacology. Radioligand binding assays have precisely defined its interaction with the dopamine D2 receptor. Pharmacokinetic and metabolic studies using ¹⁴C-labeled bromocriptine have elucidated its ADME properties and identified active metabolites. While the development of specific PET and SPECT radiotracers derived directly from bromocriptine for routine clinical imaging has been limited, the principles and protocols outlined in this guide provide a solid foundation for future research in this area. Continued exploration using advanced isotopic labeling and imaging techniques will undoubtedly further clarify the role of bromocriptine in both therapeutic and research settings.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Simplified quantification and reproducibility studies of dopamine D2-receptor binding with iodine-123-IBF SPECT in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial experience with SPECT examinations using [123I]IBZM as a D2-dopamine receptor antagonist in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bromocriptine-13C,d3 in Dopamine Receptor Binding Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of bromocriptine in dopamine receptor binding studies, with a specific focus on the ancillary yet critical role of its stable isotope-labeled form, Bromocriptine-13C,d3. This document details the pharmacological profile of bromocriptine, outlines experimental protocols for receptor binding assays, and presents a logical workflow integrating analytical quantification techniques.

Introduction: Bromocriptine as a Dopamine Receptor Ligand

Bromocriptine is a semi-synthetic ergot alkaloid that acts as a potent agonist at the D2-like family of dopamine receptors (D2, D3, and D4), with a significantly lower affinity for the D1-like family (D1 and D5).[1][2] Its high affinity and selectivity for D2 and D3 receptors make it an invaluable tool in neuroscience and pharmacology for characterizing these receptors and for screening new chemical entities. Formulations of bromocriptine have been used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[3]

The Role of this compound

Contrary to what its name might imply to those in the receptor binding field, this compound is not used as a radioligand or a direct competitor in receptor binding assays. Instead, its role is that of a stable isotope-labeled internal standard. In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is essential for the accurate and precise measurement of unlabeled bromocriptine concentrations in complex biological matrices like tissue homogenates or plasma.[4][5][6] This accurate quantification is crucial for pharmacokinetic studies and for validating the concentrations of bromocriptine used in in-vitro and in-vivo experiments.

Quantitative Data: Bromocriptine Binding Affinities

The binding affinity of bromocriptine for various human dopamine receptor subtypes has been determined through numerous radioligand binding studies. The data, presented as the inhibition constant (Ki), is summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Mean K_i (nM) | Reported K_i Values (nM) |

| Dopamine D1 | 1049.5 | 1659, 440 |

| Dopamine D2 | 9.4 | 12.2, 8, 8 |

| Dopamine D3 | 8.6 | 12.2, 5 |

| Dopamine D4 | 174.85 | 59.7, 290 |

| Dopamine D5 | 1070.5 | 1691, 450 |

Data compiled from multiple sources.[1][2]

Experimental Protocols & Methodologies

Dopamine D2/D3 Receptor Competition Binding Assay

This protocol describes a typical competition radioligand binding assay to determine the affinity of a test compound, such as bromocriptine, for the human dopamine D2 and D3 receptors.

3.1.1. Materials

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D2 or D3 receptor.

-

Radioligand: A high-affinity radioligand for D2/D3 receptors, such as [³H]YM-09151-2 or [³H]-Spiperone.

-

Unlabeled Competitor: Bromocriptine (or other test compounds).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Determiner: A high concentration (e.g., 10 µM) of a standard antagonist like Butaclamol or Haloperidol.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

3.1.2. Procedure

-

Membrane Preparation: Grow CHO or HEK cells expressing the target receptor to confluence. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of a standard antagonist (e.g., Butaclamol).

-

Competition: Receptor membranes + radioligand + varying concentrations of bromocriptine (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add the receptor membranes (e.g., 10-20 µg of protein per well), followed by the competing compounds (bromocriptine or standard antagonist) and finally the radioligand at a concentration near its K_d value. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to minimize non-specific binding to the filters.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Quantification of Bromocriptine using LC-MS/MS with this compound

This protocol outlines the general steps for quantifying the concentration of bromocriptine in a biological sample, such as the tissue homogenate from a binding assay, using this compound as an internal standard.

3.2.1. Materials

-

Analytical Standards: Bromocriptine and this compound.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: Protein precipitation and/or solid-phase extraction (SPE) materials.

-

Solvents: HPLC-grade acetonitrile, methanol, and formic acid.

3.2.2. Procedure

-

Sample Preparation: To a known volume or mass of the biological sample (e.g., tissue homogenate), add a known amount of this compound solution.

-

Extraction: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Alternatively, use a solid-phase extraction (SPE) protocol for cleaner samples.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate bromocriptine from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both bromocriptine and this compound.

-

-

Quantification: Create a calibration curve by analyzing samples with known concentrations of bromocriptine and a fixed concentration of this compound. The concentration of bromocriptine in the unknown sample is determined by comparing the ratio of the peak area of bromocriptine to the peak area of this compound against the calibration curve.

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling Pathways

Caption: Dopamine D2 receptor signaling cascades.

Experimental Workflow for Dopamine Receptor Studies

Caption: Integrated workflow for receptor binding and analytical validation.

Conclusion

Bromocriptine remains a cornerstone tool for the pharmacological investigation of dopamine D2-like receptors due to its high affinity and agonist properties. While this compound does not directly participate in receptor binding experiments, its role as an internal standard for LC-MS/MS is indispensable for the robust analytical validation of these studies. The integration of classic radioligand binding assays with modern, highly sensitive analytical techniques allows for a comprehensive and accurate understanding of the interactions between ligands like bromocriptine and their receptors, which is fundamental to the advancement of neuropharmacology and drug development.

References

- 1. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]

- 2. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A sensitive and rapid HPLC-MS/MS method for the quantitative determination of trace amount of bromocriptine in small clinical prolactinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Bromocriptine-13C,d3 in Preclinical Pharmacokinetic Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of the stable isotope-labeled compound, Bromocriptine-13C,d3, in the context of preclinical pharmacokinetic (PK) studies. While specific datasets for this particular isotopologue are not publicly available, this document outlines the principles of its use, leveraging established methodologies for stable isotope labeling in drug metabolism and pharmacokinetics (DMPK). We will explore its utility as an internal standard, its application in specialized study designs like cassette dosing, and the bioanalytical techniques required for its quantification. This guide is intended to equip researchers with the foundational knowledge to effectively design and interpret preclinical PK studies.

The Pivotal Role of Stable Isotope Labeling in Pharmacokinetics

In preclinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope-labeled (SIL) compounds, such as those incorporating carbon-13 (¹³C) and deuterium (d), are powerful tools in these investigations. Unlike radioactive isotopes (e.g., ¹⁴C, ³H), stable isotopes are non-radioactive, enhancing safety and simplifying handling procedures.[1][2]

The primary advantages of using a SIL derivative like this compound include:

-

Gold Standard Internal Standard: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), SIL compounds are considered the ideal internal standards.[3][4] They share near-identical chemical and physical properties with the unlabeled analyte, meaning they co-elute chromatographically and experience similar extraction recovery and matrix effects. This significantly improves the accuracy and precision of quantification.[3]

-

Metabolite Identification: The predictable mass shift of the labeled compound allows for the confident differentiation of the parent drug from its metabolites in complex biological matrices.[]

-

Reduced Animal Use: Techniques like cassette dosing, where multiple compounds are administered to a single animal, are facilitated by the use of SILs to avoid analytical crosstalk between structurally similar molecules.[6][7]

-

Absolute Bioavailability Studies: SILs can be used in "IV-over-oral" studies to determine absolute bioavailability in a single experiment, by administering the labeled compound intravenously and the unlabeled compound orally.

Experimental Protocols: A Framework for Preclinical Assessment

A well-defined experimental protocol is critical for generating reliable pharmacokinetic data. Below is a representative protocol for a preclinical PK study, adaptable for a compound like this compound, likely used in conjunction with unlabeled bromocriptine or other new chemical entities in a cassette dosing format.

Representative Cassette Dosing Pharmacokinetic Study Protocol

This protocol outlines a typical approach for a high-throughput PK screen in rodents.[6][8]

| Parameter | Specification | Rationale |

| Species | Male Sprague-Dawley Rats (n=3-5 per group) | Commonly used rodent model in preclinical PK studies. |

| Housing | Controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water. | To minimize physiological variability. |

| Test Articles | Cocktail of 3-5 compounds, including unlabeled bromocriptine. | Cassette dosing allows for higher throughput screening.[6][7][8][9][10] |

| Internal Standard | This compound | To be spiked into plasma samples during bioanalysis for accurate quantification of unlabeled bromocriptine. |

| Dosing Route | Intravenous (IV) bolus via tail vein; Oral (PO) gavage. | IV administration provides data on clearance and volume of distribution, while PO administration assesses oral bioavailability. |

| Dosage | IV: 1-2 mg/kg per compound; PO: 5-10 mg/kg per compound. | Doses are selected to achieve detectable plasma concentrations without causing pharmacological saturation or toxicity. |

| Blood Sampling | Serial sampling from the jugular or saphenous vein. | To characterize the full plasma concentration-time profile. |

| Time Points | Pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose. | Captures the distribution and elimination phases of the pharmacokinetic profile. |

| Sample Processing | Blood collected in tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to obtain plasma, and stored at -80°C until analysis. | To ensure sample integrity. |

| Bioanalysis | LC-MS/MS | The gold standard for sensitive and specific quantification of small molecules in biological matrices.[11][12][13] |

Preclinical Pharmacokinetic Workflow

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study, from initial planning to final data analysis.

References

- 1. metsol.com [metsol.com]

- 2. symeres.com [symeres.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]

- 7. ijirmps.org [ijirmps.org]

- 8. Cassette PK (I.V.) | AxisPharm [axispharm.com]

- 9. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cassette dosing for pharmacokinetic screening in drug discovery: comparison of clearance, volume of distribution, half-life, mean residence time, and oral bioavailability obtained by cassette and discrete dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive and rapid HPLC-MS/MS method for the quantitative determination of trace amount of bromocriptine in small clinical prolactinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneonatalsurg.com [jneonatalsurg.com]

Methodological & Application

Solid-Phase Extraction Protocol for Bromocriptine and its Labeled Internal Standard from Biological Matrices

Application Note and Protocol

This document provides a detailed methodology for the solid-phase extraction (SPE) of Bromocriptine and its isotopically labeled internal standard, Bromocriptine-¹³C,d₃, from biological matrices such as human plasma. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bromocriptine via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Bromocriptine is a dopamine D₂ receptor agonist used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[1] Due to its high lipophilicity and extensive metabolism, concentrations in biological fluids are typically very low. Therefore, a robust and sensitive analytical method is crucial for pharmacokinetic and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to liquid-liquid extraction, making it ideal for the analysis of drugs in complex biological matrices.[2] Mixed-mode cation exchange (MCX) sorbents are particularly effective for the extraction of basic compounds like Bromocriptine from biological fluids.[3] This protocol details a reliable SPE method using a mixed-mode cation exchange sorbent, followed by LC-MS/MS analysis. Bromocriptine-¹³C,d₃ is the recommended internal standard for quantification to ensure accuracy and precision.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the determination of Bromocriptine in human plasma using solid-phase extraction followed by LC-MS/MS.

| Parameter | Value | Reference |

| Linearity Range | 2 - 500 pg/mL | [3][4] |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL | [3][4] |

| Recovery | Approximately 84% | |

| r² value | > 0.997 |

Experimental Protocol

This protocol is based on the use of Waters Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges.

Materials and Reagents:

-

Bromocriptine analytical standard

-

Bromocriptine-¹³C,d₃ internal standard[1]

-

Waters Oasis MCX (1 cc, 30 mg) SPE cartridges[4]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

o-Phosphoric Acid

-

Ammonium Hydroxide

-

Human plasma (or other biological matrix)

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Spike the plasma samples with the internal standard, Bromocriptine-¹³C,d₃.

-

Dilute a 500 µL aliquot of the plasma sample with 5% o-Phosphoric Acid.

Solid-Phase Extraction (SPE) Procedure:

The following diagram illustrates the SPE workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: UPLC-MS/MS for the Baseline Separation of Bromocriptine and its Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of bromocriptine in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system. The protocol ensures baseline separation of bromocriptine from its deuterated internal standard, enabling accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Bromocriptine is a semi-synthetic ergot alkaloid derivative and a potent dopamine D2 receptor agonist. It is clinically used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes. Given its therapeutic importance and the need for precise dosing, a robust and sensitive analytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as bromocriptine-d8, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing. This application note details a complete UPLC-MS/MS protocol for the simultaneous determination of bromocriptine and its labeled internal standard in human plasma.

Experimental

Materials and Reagents

-

Bromocriptine mesylate (Reference Standard)

-

Bromocriptine-d8 (Internal Standard) - Note: The specific deuterated standard may vary. This protocol assumes the use of bromocriptine-d8.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation

-

UPLC System (e.g., Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical Column: ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 150 mm[1]

Standard Solutions Preparation

Stock solutions of bromocriptine and bromocriptine-d8 are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

UPLC-MS/MS Method

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 reversed-phase column.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 150 mm[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Bromocriptine | 654.3 | 346.0 | 40 | 25 |

| Bromocriptine-d8 (IS) | 662.3 | 354.0 | 40 | 25 |

*Note: The MRM transition for Bromocriptine-d8 is theoretical and must be optimized by infusing a standard solution into the mass spectrometer to determine the optimal precursor and product ions, as well as the cone voltage and collision energy.

Sample Preparation Protocol: Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (30% Mobile Phase B). Vortex and transfer to an autosampler vial for analysis.

Data Presentation and Analysis

The concentration of bromocriptine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method should be assessed using a weighted linear regression model.

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Key components for achieving accurate and precise results.

References

Application Notes: Quantification of Intracellular Bromocriptine Using Stable Isotope Dilution Mass Spectrometry

Introduction

Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[1][2] It is clinically used in the management of hyperprolactinemia-associated conditions, Parkinson's disease, acromegaly, and type 2 diabetes mellitus.[2][3][4] Its primary mechanism of action involves stimulating D2 receptors, which leads to a variety of downstream cellular effects, including the inhibition of prolactin secretion and modulation of neurotransmission.[5] Beyond its dopaminergic activity, bromocriptine has also been shown to possess neuroprotective and antioxidative properties, partly through the activation of the Nrf2 signaling pathway.[6]

Accurate quantification of drug concentrations within cells is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to correlate drug exposure with biological response. Bromocriptine-13C,d3 is a stable isotope-labeled (SIL) version of bromocriptine, which serves as an ideal internal standard for mass spectrometry-based quantification.[7][8] Because it is chemically identical to the parent compound but mass-shifted, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, allowing for highly accurate and precise quantification by correcting for sample loss during preparation and analysis.[7][9]

This document provides a detailed protocol for the use of this compound in a cell-based assay to quantify the intracellular concentration of unlabeled bromocriptine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways of Bromocriptine

Bromocriptine primarily exerts its effects through the dopamine D2 receptor but also engages other pathways.

1. Dopamine D2 Receptor Signaling

As a D2 agonist, bromocriptine binds to and activates the D2 receptor, a G-protein coupled receptor (GPCR) associated with Gi proteins. This activation triggers several downstream events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of the D2 receptor can lead to the inhibition of voltage-gated calcium channels, reducing calcium influx.

-

MAPK/ERK Pathway Inhibition: Receptor activation can also block the phosphorylation and activation of the p42/p44 MAPK/ERK signaling cascade.[1]

2. Nrf2-Mediated Antioxidant Pathway

Recent studies have revealed a dopamine receptor-independent mechanism where bromocriptine provides cytoprotection against oxidative stress.[6] This involves the activation of the PI3K/Akt pathway, which promotes the nuclear translocation of Nrf2 (Nuclear factor-E2-related factor-2). Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes like NQO1.[6]

Experimental Protocol: Intracellular Quantification

This protocol details the steps to quantify unlabeled bromocriptine in cell lysates using this compound as an internal standard (IS).

Overall Experimental Workflow

The process involves culturing cells, treating them with bromocriptine, harvesting and lysing the cells, preparing the sample by adding the internal standard, and finally analyzing the sample via LC-MS/MS.

Materials and Reagents

| Reagent/Material | Supplier/Source | Notes |

| Bromocriptine Mesylate | Sigma-Aldrich, etc. | Analytical standard |

| This compound | AlsaChim, etc. | Internal Standard (IS) |

| Cell Line (e.g., PC12, HepG2) | ATCC | Select based on research goals |

| Cell Culture Medium & FBS | Gibco, etc. | As recommended for the cell line |

| Phosphate-Buffered Saline (PBS) | Standard lab supply | Cold (4°C) |

| RIPA Lysis Buffer | Thermo Fisher Scientific | Or other suitable lysis buffer |

| Acetonitrile (ACN) | LC-MS Grade | For protein precipitation |

| Formic Acid (FA) | LC-MS Grade | Mobile phase modifier |

| Ultrapure Water | Milli-Q or equivalent | |

| 6-well or 12-well plates | Standard lab supply | For cell culture |

Step-by-Step Methodology

1. Cell Culture and Seeding a. Culture cells (e.g., HepG2) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10] b. Seed cells into 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 5.0 x 10^5 cells/well for HepG2).[10] c. Allow cells to adhere and grow for 24 hours.

2. Preparation of Stock Solutions a. Bromocriptine Stock (10 mM): Prepare a stock solution of unlabeled bromocriptine in DMSO. Store at -20°C. b. Internal Standard Stock (1 mg/mL): Prepare a stock of this compound in methanol or DMSO. Store at -20°C. c. IS Working Solution (100 ng/mL): From the IS stock, prepare a working solution in 50:50 acetonitrile:water. This will be used for spiking samples.

3. Cell Treatment a. Prepare serial dilutions of unlabeled bromocriptine from the stock solution in fresh cell culture medium to achieve desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[10][11] b. Aspirate the old medium from the wells and replace it with the medium containing bromocriptine or vehicle control (e.g., 0.05% DMSO).[10] c. Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).

4. Cell Harvesting and Lysis a. After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug. b. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL of RIPA buffer per well). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Vortex briefly and incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] f. Collect the supernatant (lysate) for analysis. A small aliquot should be taken to determine the total protein concentration using a BCA assay for normalization.

5. Sample Preparation for LC-MS/MS a. To 50 µL of cell lysate, add 150 µL of cold acetonitrile containing the internal standard (this compound) at a final concentration of 10 ng/mL. The acetonitrile serves to precipitate proteins. b. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean HPLC vial for analysis.

6. LC-MS/MS Analysis a. Perform chromatographic separation and mass spectrometric detection using a suitable LC-MS/MS system. Representative parameters are provided below. b. Prepare a calibration curve by spiking known concentrations of unlabeled bromocriptine into a control cell lysate and processing it in the same manner as the samples.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Q1 (Precursor Ion) [M+H]+ | Bromocriptine: m/z 654.2 |

| This compound: m/z 658.2 | |

| Q3 (Product Ion) | Bromocriptine: m/z 308.1 (example) |

| This compound: m/z 312.1 (example) | |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

7. Data Analysis and Quantification a. Integrate the peak areas for both bromocriptine and the this compound internal standard. b. Calculate the Peak Area Ratio (PAR) = Area of Bromocriptine / Area of IS. c. Generate a calibration curve by plotting the PAR against the known concentrations of the standards. Use a linear regression model. d. Determine the concentration of bromocriptine in the unknown samples using the regression equation from the calibration curve. e. Normalize the final concentration to the total protein content of the lysate (e.g., ng of bromocriptine per mg of protein).

Sample Calibration Data (Hypothetical)

| Standard Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (PAR) |

| 0.5 | 4,850 | 985,000 | 0.0049 |

| 1 | 9,980 | 991,000 | 0.0101 |

| 5 | 51,200 | 1,010,000 | 0.0507 |

| 10 | 103,500 | 1,005,000 | 0.1030 |

| 50 | 525,000 | 998,000 | 0.5261 |

| 100 | 1,040,000 | 995,000 | 1.0452 |

| Sample 1 | 75,600 | 1,002,000 | 0.0754 |

| Sample 2 | 210,300 | 993,000 | 0.2118 |

By following this protocol, researchers can achieve highly accurate and reproducible measurements of intracellular bromocriptine, providing valuable data for understanding its cellular pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Bromocriptine therapy: Review of mechanism of action, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bromocriptine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]

- 6. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. Bromocriptine improves glucose tolerance in obese mice via central dopamine D2 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Bromocriptine-13C,d3 Bioanalysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Bromocriptine-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix, such as plasma or serum.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification of Bromocriptine.[4][5] Major sources of matrix effects in biological samples include phospholipids, salts, and proteins.[2][3]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS), this compound. Shouldn't that compensate for all matrix effects?

A2: While a SIL-IS like this compound is the preferred choice and can compensate for matrix effects to a large extent, it is not always a complete solution.[1][4][6] Severe ion suppression can still impact the signal of both the analyte and the internal standard, potentially affecting assay sensitivity.[4] Furthermore, differences in the physical properties due to isotopic labeling (e.g., the deuterium isotope effect) can sometimes lead to slight chromatographic separation of the analyte and the SIL-IS, exposing them to different matrix environments and thus, differential ion suppression.[1][6]

Q3: What are the most common sources of matrix effects in plasma or serum samples?